molecular formula C13H10ClN3 B1612961 3-(4-chlorophenyl)-1H-indazol-5-amine CAS No. 1181335-70-5

3-(4-chlorophenyl)-1H-indazol-5-amine

Cat. No. B1612961
M. Wt: 243.69 g/mol
InChI Key: BJHMFZLLDMOGMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-1H-indazol-5-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the indazole family and is a potent inhibitor of certain enzymes that are involved in various cellular processes.

Mechanism Of Action

The mechanism of action of 3-(4-chlorophenyl)-1H-indazol-5-amine involves the inhibition of CDKs and GSK-3. CDKs are a family of enzymes that regulate the cell cycle and are overexpressed in many types of cancer. GSK-3 is involved in various cellular processes, including glycogen metabolism, gene expression, and cell signaling. Inhibition of these enzymes by 3-(4-chlorophenyl)-1H-indazol-5-amine leads to the arrest of the cell cycle and induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

Studies have shown that 3-(4-chlorophenyl)-1H-indazol-5-amine has potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory and neuroprotective effects in animal models. However, further studies are needed to elucidate the full extent of its biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-(4-chlorophenyl)-1H-indazol-5-amine in lab experiments is its potent inhibitory activity against CDKs and GSK-3. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-(4-chlorophenyl)-1H-indazol-5-amine. One area of interest is the development of new analogs with improved solubility and potency. Another area of interest is the investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the full extent of its biochemical and physiological effects and to identify potential side effects and toxicity.

Scientific Research Applications

3-(4-chlorophenyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of various enzymes, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3). These enzymes are involved in various cellular processes, including cell division, differentiation, and apoptosis.

properties

IUPAC Name

3-(4-chlorophenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3/c14-9-3-1-8(2-4-9)13-11-7-10(15)5-6-12(11)16-17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHMFZLLDMOGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C2C=C(C=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626543
Record name 3-(4-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1H-indazol-5-amine

CAS RN

1181335-70-5
Record name 3-(4-Chlorophenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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